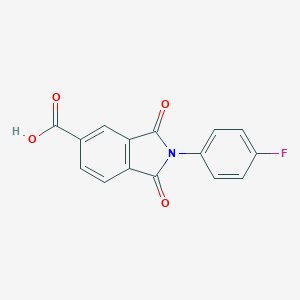

2-(4-Fluorophenyl)-1,3-dioxoisoindoline-5-carboxylic acid

Description

Properties

IUPAC Name |

2-(4-fluorophenyl)-1,3-dioxoisoindole-5-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H8FNO4/c16-9-2-4-10(5-3-9)17-13(18)11-6-1-8(15(20)21)7-12(11)14(17)19/h1-7H,(H,20,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JVIPLYCGEZUBIO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1N2C(=O)C3=C(C2=O)C=C(C=C3)C(=O)O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H8FNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70356829 | |

| Record name | 2-(4-fluorophenyl)-1,3-dioxoisoindoline-5-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70356829 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

285.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

110768-19-9 | |

| Record name | 2-(4-fluorophenyl)-1,3-dioxoisoindoline-5-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70356829 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Technical Guide to the Crystal Structure and Properties of 2-(4-Fluorophenyl)-1,3-dioxoisoindoline-5-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of 2-(4-Fluorophenyl)-1,3-dioxoisoindoline-5-carboxylic acid, a molecule of significant interest in medicinal chemistry. Due to the limited availability of its precise crystal structure in publicly accessible databases, this paper presents the crystallographic data of a closely related analogue, 4-fluoro-N-(1,3-dioxoisoindolin-2-yl)benzamide , which shares the core 2-(4-fluorophenyl)-1,3-dioxoisoindoline moiety. This information, combined with generalized experimental protocols and an overview of the biological activities of this class of compounds, offers valuable insights for researchers in the field.

Crystal Structure Analysis

Table 1: Crystallographic Data for the Analogue 4-fluoro-N-(1,3-dioxoisoindolin-2-yl)benzamide [1][2][3]

| Parameter | Value |

| Chemical Formula | C₁₅H₉FN₂O₃·H₂O |

| Crystal System | Monoclinic |

| Space Group | P2₁/n |

| a (Å) | 14.094(6) |

| b (Å) | 7.248(3) |

| c (Å) | 14.517(6) |

| β (°) | 105.116(14) |

| Volume (ų) | 1431.6(10) |

| Z | 4 |

| Calculated Density (g/cm³) | 1.402 |

| R₁ | 0.0537 |

| wR₂ | 0.1501 |

The crystal structure is stabilized by N-H···O and O-H···O hydrogen bonds, which link the molecules into a three-dimensional framework.[1][2] The presence of the fluorophenyl group and the carboxylic acid moiety in the target compound is expected to introduce additional hydrogen bonding and potentially different packing arrangements, but the core planarity of the isoindoline-1,3-dione system is likely to be preserved.

Experimental Protocols

The synthesis of this compound follows the general and well-established methods for the preparation of N-substituted phthalimides.

General Synthesis of N-Substituted Phthalimide Derivatives

A common and efficient method involves the condensation of phthalic anhydride or a substituted phthalic anhydride with a primary amine.[5][6]

Experimental Workflow: Synthesis of N-Substituted Phthalimides

Caption: General workflow for the synthesis of N-substituted phthalimides.

Detailed Methodology:

-

Reaction Setup: Equimolar amounts of the appropriate phthalic anhydride derivative (in this case, trimellitic anhydride) and the primary amine (4-fluoroaniline) are dissolved in a suitable high-boiling point solvent, such as glacial acetic acid.[5][7]

-

Reaction Conditions: The reaction mixture is heated under reflux for several hours (typically 4-8 hours) to ensure complete condensation and cyclization.[5][7]

-

Work-up and Purification: The reaction mixture is often filtered while hot to remove any insoluble impurities. The solvent is then removed under reduced pressure. The resulting solid is purified by recrystallization from a suitable solvent, such as ethanol, to yield the pure N-substituted phthalimide derivative.[5]

Biological Activity and Potential Applications

Derivatives of isoindoline-1,3-dione are a well-known class of compounds with a broad spectrum of biological activities. Their diverse pharmacological profiles make them attractive scaffolds for drug discovery.

Overview of Biological Activities

N-substituted isoindoline-1,3-diones have been reported to exhibit a range of biological effects, including:

-

Enzyme Inhibition: Many derivatives are potent inhibitors of various enzymes, such as acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are relevant targets in Alzheimer's disease research.[8][9]

-

Anticancer Activity: Several isoindoline-1,3-dione derivatives have demonstrated significant cytotoxic effects against various cancer cell lines.[10][11][12]

-

Anti-inflammatory and Analgesic Effects: This class of compounds has also been investigated for its anti-inflammatory and analgesic properties.[13][14]

-

Antimicrobial Activity: Some derivatives have shown promising activity against bacterial and fungal strains.[15]

Table 2: Examples of Biological Activity for Isoindoline-1,3-dione Derivatives

| Compound Class | Target/Assay | IC₅₀ (µM) | Reference |

| Isoindoline-1,3-dione-N-benzyl pyridinium hybrids | Acetylcholinesterase (AChE) | 2.1 - 7.4 | [9] |

| 2-(diethylaminoalkyl)-isoindoline-1,3-diones | Acetylcholinesterase (AChE) | 0.9 - 19.5 | [8] |

| 2-(2-(4-Benzylpiperazin-1-yl)ethyl) isoindoline-1,3-dione derivative | Acetylcholinesterase (AChE) | 0.91 | [8] |

| N-benzyl isoindole derivatives | A549-Luc cells | 114.25 and 116.26 | [10] |

| Azide and silyl ether containing isoindole derivative | A549 cancer cell line | 19.41 | [11] |

| Brominated isoindole-1,3(2H) dione derivative | Leishmania tropica | 0.0478 | [12] |

| Brominated isoindole-1,3(2H) dione derivative | Caco-2 colon cancer cells | 0.080 | [12] |

Potential Mechanism of Action: Enzyme Inhibition

A common mechanism of action for many biologically active isoindoline-1,3-dione derivatives is the inhibition of specific enzymes. The planar phthalimide moiety can engage in π-π stacking interactions with aromatic residues in the enzyme's active site, while various substituents can form hydrogen bonds and other interactions, leading to potent and selective inhibition.[9][16]

Conceptual Signaling Pathway: Enzyme Inhibition by an Isoindoline-1,3-dione Derivative

Caption: Conceptual diagram of competitive enzyme inhibition.

Conclusion

This compound belongs to a class of compounds with significant therapeutic potential. While its specific crystal structure awaits elucidation, the analysis of a close analogue provides a robust framework for understanding its molecular characteristics. The straightforward synthesis and the diverse biological activities of isoindoline-1,3-dione derivatives underscore their importance as a privileged scaffold in medicinal chemistry and drug development. Further investigation into the specific biological targets and mechanisms of action of this particular compound is warranted to fully explore its therapeutic applications.

References

- 1. scispace.com [scispace.com]

- 2. Synthesis, crystal structure, DFT and Hirshfeld surface analysis of 4-fluoro-N-(1,3-dioxoisoindolin-2-yl)benzamide | European Journal of Chemistry [eurjchem.com]

- 3. researchgate.net [researchgate.net]

- 4. Synthesis, crystal structure, DFT and Hirshfeld surface analysis of 4-fluoro-N-(1,3-dioxoisoindolin-2-yl)benzamide | European Journal of Chemistry [eurjchem.com]

- 5. sphinxsai.com [sphinxsai.com]

- 6. researchgate.net [researchgate.net]

- 7. Synthesis of Phthalimide Derivatives and Their Insecticidal Activity against Caribbean Fruit Fly, Anastrepha suspensa (Loew) - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. Design, synthesis, and bio-evaluation of new isoindoline-1,3-dione derivatives as possible inhibitors of acetylcholinesterase - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Evaluation of Cytotoxic Potentials of Some Isoindole-1, 3-Dione Derivatives on HeLa, C6 and A549 Cancer Cell Lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Synthesis, Characterization, and Biological Evaluation of Some Isoindole-1,3-(2H) Dione Derivatives - ProQuest [proquest.com]

- 13. A New N-Substituted 1H-Isoindole-1,3(2H)-Dione Derivative—Synthesis, Structure and Affinity for Cyclooxygenase Based on In Vitro Studies and Molecular Docking - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. derpharmachemica.com [derpharmachemica.com]

- 16. Anticholinesterase activities of novel isoindolin-1,3-dione-based acetohydrazide derivatives: design, synthesis, biological evaluation, molecular dynamic study - PMC [pmc.ncbi.nlm.nih.gov]

A Comprehensive Spectroscopic and Methodological Guide to 2-(4-Fluorophenyl)-1,3-dioxoisoindoline-5-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectroscopic properties and analytical methodologies for the characterization of 2-(4-Fluorophenyl)-1,3-dioxoisoindoline-5-carboxylic acid. Due to the limited availability of published experimental spectra for this specific compound, this document presents predicted spectroscopic data based on the analysis of its structural components and established principles of organic spectroscopy. Detailed experimental protocols for its synthesis and characterization are also provided to facilitate further research and application.

Chemical Structure and Properties

-

IUPAC Name: this compound

-

Synonyms: N-(4-fluorophenyl)trimellitic imide

-

Molecular Formula: C₁₅H₈FNO₄

-

Molecular Weight: 285.23 g/mol

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. These predictions are derived from the known spectral characteristics of its constituent functional groups: a 4-fluorophenyl group, a phthalimide core, and a carboxylic acid moiety.

Table 1: Predicted ¹H NMR Spectroscopic Data (500 MHz, DMSO-d₆)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~13.5 | Singlet (broad) | 1H | Carboxylic acid (-COOH) |

| ~8.4 | Singlet | 1H | Aromatic Proton (H-4) |

| ~8.2 | Doublet | 1H | Aromatic Proton (H-6) |

| ~8.0 | Doublet | 1H | Aromatic Proton (H-7) |

| ~7.4 | Multiplet | 2H | Aromatic Protons (H-2', H-6') |

| ~7.3 | Multiplet | 2H | Aromatic Protons (H-3', H-5') |

Rationale for Prediction: The chemical shifts are estimated based on the known spectra of aromatic carboxylic acids and N-aryl phthalimides. The carboxylic acid proton is expected to be significantly deshielded. Protons on the phthalimide ring will be in the aromatic region, with those closest to the electron-withdrawing carbonyl and carboxylic acid groups appearing further downfield. The protons on the 4-fluorophenyl ring are expected to show a characteristic AA'BB' splitting pattern.

Table 2: Predicted ¹³C NMR Spectroscopic Data (125 MHz, DMSO-d₆)

| Chemical Shift (δ, ppm) | Assignment |

| ~168 | Imide Carbonyls (C=O) |

| ~166 | Carboxylic Acid Carbonyl (C=O) |

| ~162 (d, ¹JCF ≈ 245 Hz) | C-4' (Carbon attached to Fluorine) |

| ~138 | Quaternary Carbon (C-5) |

| ~135 | Quaternary Carbon (C-3a) |

| ~132 | Quaternary Carbon (C-7a) |

| ~130 (d, ³JCF ≈ 9 Hz) | C-2', C-6' |

| ~128 | Quaternary Carbon (C-1') |

| ~125 | C-7 |

| ~124 | C-4 |

| ~123 | C-6 |

| ~116 (d, ²JCF ≈ 23 Hz) | C-3', C-5' |

Rationale for Prediction: The chemical shifts are estimated based on data for 4-fluoroaniline[3][5][6] and related phthalimides. The carbonyl carbons of the imide and carboxylic acid are expected at the downfield end of the spectrum. The carbon attached to the fluorine will show a large one-bond coupling constant (¹JCF), and other carbons in the fluorophenyl ring will exhibit smaller couplings.

Table 3: Predicted Infrared (IR) Spectroscopic Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3300-2500 | Broad | O-H stretch (Carboxylic Acid) |

| ~1780 | Strong | Asymmetric C=O stretch (Imide) |

| ~1720 | Strong | Symmetric C=O stretch (Imide) & C=O stretch (Carboxylic Acid) |

| ~1610, ~1510 | Medium | C=C stretch (Aromatic Rings) |

| ~1380 | Strong | C-N stretch (Imide) |

| ~1240 | Strong | C-O stretch (Carboxylic Acid) & C-F stretch |

| ~840 | Strong | para-disubstituted C-H bend (Aromatic) |

Rationale for Prediction: The IR spectrum is predicted to be dominated by the very broad O-H stretch of the carboxylic acid and the strong carbonyl absorptions of the imide and carboxylic acid functional groups[7][8]. The characteristic stretches for the aromatic rings and the C-N and C-F bonds are also expected.

Table 4: Predicted Mass Spectrometry (MS) Data (Electron Impact - EI)

| m/z | Interpretation |

| 285 | [M]⁺ (Molecular Ion) |

| 268 | [M - OH]⁺ |

| 240 | [M - COOH]⁺ |

| 191 | [M - C₆H₄F]⁺ |

| 146 | [Phthalic anhydride]⁺ fragment |

| 95 | [C₆H₄F]⁺ fragment |

Rationale for Prediction: The fragmentation pattern is likely to involve the loss of small neutral molecules such as hydroxyl and carboxyl radicals from the carboxylic acid group. Cleavage of the N-aryl bond is also a probable fragmentation pathway, leading to ions corresponding to the phthalimide and fluorophenyl moieties[1][2][9].

Experimental Protocols

3.1. Synthesis of this compound

This protocol describes a general method for the synthesis of N-aryl trimellitic imides from trimellitic anhydride and an appropriate aniline.

-

Reaction:

-

In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve trimellitic anhydride (1 equivalent) in a suitable high-boiling polar aprotic solvent such as glacial acetic acid or N,N-dimethylformamide (DMF).

-

Add 4-fluoroaniline (1 equivalent) to the solution.

-

Heat the reaction mixture to reflux (typically 120-150 °C) and maintain for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

After completion, allow the reaction mixture to cool to room temperature.

-

Pour the cooled mixture into a beaker of cold water with stirring.

-

The solid product will precipitate out of the solution.

-

Collect the precipitate by vacuum filtration and wash thoroughly with water to remove any remaining solvent and unreacted starting materials.

-

Dry the crude product in a vacuum oven.

-

Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water or acetic acid/water) to obtain the purified this compound.

-

3.2. Spectroscopic Characterization

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Prepare a sample by dissolving approximately 5-10 mg of the purified product in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube.

-

Acquire ¹H and ¹³C NMR spectra on a spectrometer operating at a frequency of 400 MHz or higher.

-

Reference the spectra to the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS).

-

-

Infrared (IR) Spectroscopy:

-

Obtain the IR spectrum of the solid sample using an FT-IR spectrometer equipped with an attenuated total reflectance (ATR) accessory.

-

Alternatively, prepare a KBr pellet by grinding a small amount of the sample with dry potassium bromide and pressing it into a thin disk.

-

Record the spectrum over the range of 4000-400 cm⁻¹.

-

-

Mass Spectrometry (MS):

-

Introduce a small amount of the sample into the mass spectrometer via a suitable ionization method (e.g., electron impact (EI) or electrospray ionization (ESI)).

-

Obtain the mass spectrum, ensuring a sufficient mass range to observe the molecular ion and key fragments.

-

Visualization of Analytical Workflows

4.1. Synthesis and Characterization Workflow

The following diagram illustrates the general workflow for the synthesis and spectroscopic characterization of this compound.

Caption: General workflow for the synthesis and characterization of the target compound.

4.2. Logic of Spectroscopic Structure Elucidation

The following diagram illustrates how different spectroscopic techniques provide complementary information for the structural elucidation of an organic molecule like this compound.

Caption: Complementary nature of spectroscopic techniques in structure elucidation.

References

- 1. Fragmentation Pathways of N-substituted Phthalimide Derivatives Using Electrospray Ionization Quadrupole Time-of-Flight Mass Spectrometry [zpxb.xml-journal.net]

- 2. researchgate.net [researchgate.net]

- 3. 4-Fluoroaniline(371-40-4) 13C NMR [m.chemicalbook.com]

- 4. 4-Fluoroaniline(371-40-4) 1H NMR spectrum [chemicalbook.com]

- 5. rsc.org [rsc.org]

- 6. spectrabase.com [spectrabase.com]

- 7. Density functional theory study of the FT-IR spectra of phthalimide and N-bromophthalimide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. uanlch.vscht.cz [uanlch.vscht.cz]

- 9. Fragmentation of isomeric N-quinolinylphthalimides on electron impact ionization - PubMed [pubmed.ncbi.nlm.nih.gov]

Solubility of 2-(4-Fluorophenyl)-1,3-dioxoisoindoline-5-carboxylic acid in different solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 2-(4-Fluorophenyl)-1,3-dioxoisoindoline-5-carboxylic acid. Due to a lack of publicly available quantitative solubility data for this specific compound, this document focuses on its predicted solubility based on its chemical structure and outlines a general experimental framework for its determination.

Introduction: The Critical Role of Solubility

Solubility, the ability of a substance to dissolve in a solvent, is a fundamental physicochemical property in drug discovery and development. It significantly influences a compound's bioavailability, formulation, and overall therapeutic efficacy. The guiding principle in predicting solubility is "like dissolves like," where substances with similar polarities tend to be miscible.[1][2] The interplay of a molecule's functional groups and overall structure dictates its interaction with different solvents.

Predicted Solubility Profile of this compound

An analysis of the molecular structure of this compound allows for a qualitative prediction of its solubility in various solvent systems.

| Solvent Type | Predicted Solubility | Rationale |

| Polar Protic (e.g., Water, Ethanol) | Low to Moderate | The carboxylic acid group can engage in hydrogen bonding, which promotes solubility in protic solvents.[3][4][5] However, the large, non-polar isoindoline and fluorophenyl backbone will likely limit solubility, especially in water. While short-chain carboxylic acids are often water-miscible, solubility decreases significantly with increasing molecular size.[3][4][5] |

| Polar Aprotic (e.g., DMSO, DMF) | High | These solvents can effectively solvate the polar regions of the molecule without the steric hindrance of hydrogen bonding networks, leading to higher expected solubility. |

| Non-Polar (e.g., Hexane, Toluene) | Very Low | The presence of polar functional groups (carboxylic acid and imide) makes the molecule incompatible with non-polar solvents. |

| Aqueous Basic (e.g., aq. NaOH) | High | The acidic carboxylic acid will be deprotonated in a basic solution to form a highly polar and water-soluble carboxylate salt. |

| Aqueous Acidic (e.g., aq. HCl) | Low | The molecule lacks a basic functional group that can be protonated to enhance solubility in acidic media. |

Experimental Protocol for Solubility Determination

The following is a generalized protocol for determining the equilibrium solubility of a solid organic compound, such as this compound, using the reliable shake-flask method.[1]

Objective: To quantitatively measure the solubility of the target compound in a range of solvents at a specified temperature.

Materials & Equipment:

-

This compound

-

A selection of analytical grade solvents

-

Analytical balance

-

Temperature-controlled orbital shaker

-

Centrifuge

-

Syringes and solvent-compatible syringe filters (e.g., 0.22 µm)

-

High-Performance Liquid Chromatography (HPLC) system or a suitable quantitative analytical instrument

Methodology:

-

Preparation of Saturated Solutions: Add an excess amount of the solid compound to a vial containing a known volume of the test solvent. This ensures that the solution will reach saturation.

-

Equilibration: Seal the vials and place them in an orbital shaker at a constant temperature (e.g., 25°C). Agitate the mixtures for a sufficient period (typically 24-48 hours) to allow them to reach equilibrium.

-

Phase Separation: After equilibration, allow the undissolved solid to settle. If necessary, centrifuge the vials to ensure a clear separation between the solid and liquid phases.

-

Sampling and Dilution: Carefully withdraw a sample of the clear supernatant using a syringe. Immediately filter the sample through a syringe filter to remove any particulate matter. Accurately dilute the filtered sample with a suitable solvent to a concentration that falls within the linear range of the analytical method.

-

Quantification: Analyze the diluted samples using a validated analytical technique, such as HPLC. Construct a calibration curve from standard solutions of known concentrations to determine the concentration of the compound in the test samples.

-

Calculation: Calculate the solubility of the compound in the original solvent, accounting for the dilution factor. Report the results in standard units such as mg/mL or mol/L.

Visualization of the Experimental Workflow

The logical flow of the experimental protocol for determining solubility is illustrated in the diagram below.

Caption: A flowchart of the key steps in the experimental determination of solubility.

References

- 1. m.youtube.com [m.youtube.com]

- 2. Khan Academy [khanacademy.org]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. 25.2 Physical Properties of Carboxylic Acids – Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry [ecampusontario.pressbooks.pub]

- 5. chem.libretexts.org [chem.libretexts.org]

The Pivotal Role of 2-(4-Fluorophenyl)-1,3-dioxoisoindoline-5-carboxylic acid in Modern Drug Discovery: An In-Depth Technical Guide

For Immediate Release

[City, State] – December 23, 2025 – In the landscape of pharmaceutical research and development, the strategic design and synthesis of novel therapeutic agents are paramount. Central to this endeavor is the utilization of versatile chemical intermediates that serve as foundational building blocks for complex bioactive molecules. This technical guide delves into the core characteristics and applications of one such critical intermediate: 2-(4-Fluorophenyl)-1,3-dioxoisoindoline-5-carboxylic acid. Addressed to researchers, scientists, and drug development professionals, this document provides a comprehensive overview of its synthesis, properties, and significant role in the creation of targeted therapies, most notably as a precursor to Poly(ADP-ribose) polymerase (PARP) inhibitors.

Core Chemical Properties and Synthesis

This compound, a phthalimide derivative, possesses a unique structural framework that makes it an ideal scaffold for medicinal chemistry. Its key physicochemical properties are summarized in the table below.

| Property | Value |

| CAS Number | 110768-19-9 |

| Molecular Formula | C₁₅H₈FNO₄ |

| Molecular Weight | 285.23 g/mol |

| Appearance | Solid |

| Purity | Typically ≥95% |

The synthesis of this intermediate is conceptually straightforward, typically involving the condensation of trimellitic anhydride with 4-fluoroaniline. This reaction forms the core isoindoline-1,3-dione structure.

Experimental Protocols

While specific procedural details can vary, a general methodology for the synthesis of this compound and its subsequent utilization in amide coupling reactions are outlined below.

Synthesis of this compound

A general synthetic approach involves the reaction of trimellitic anhydride with 4-fluoroaniline in a suitable solvent, such as acetic acid, under reflux conditions. The reaction proceeds via the formation of an amic acid intermediate, which then undergoes cyclization to the imide.

Illustrative Protocol:

-

To a solution of trimellitic anhydride in glacial acetic acid, an equimolar amount of 4-fluoroaniline is added.

-

The reaction mixture is heated to reflux and maintained at this temperature for several hours until the reaction is complete, as monitored by an appropriate technique like Thin Layer Chromatography (TLC).

-

Upon completion, the reaction mixture is cooled, and the precipitated product is collected by filtration.

-

The crude product is then washed with a suitable solvent (e.g., water, ethanol) to remove any unreacted starting materials and impurities.

-

Further purification can be achieved by recrystallization from an appropriate solvent system to yield the final product.

Amide Coupling Reactions

The carboxylic acid moiety of this compound is a key functional handle for further molecular elaboration, primarily through amide bond formation. This is a critical step in the synthesis of many PARP inhibitors.

General Amide Coupling Protocol:

-

The carboxylic acid is activated using a suitable coupling agent. Common coupling agents include 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of an additive like Hydroxybenzotriazole (HOBt), or other reagents such as (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (BOP).

-

The desired amine is then added to the activated carboxylic acid.

-

The reaction is typically carried out in an inert solvent, such as dimethylformamide (DMF) or dichloromethane (DCM), at room temperature.

-

The progress of the reaction is monitored by TLC or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, the reaction mixture is worked up by washing with aqueous solutions to remove the coupling reagents and other water-soluble byproducts.

-

The organic layer is dried, and the solvent is removed under reduced pressure to yield the crude amide product, which is then purified by column chromatography or recrystallization.

Application in the Synthesis of PARP Inhibitors

The primary and most significant application of this compound is as a key intermediate in the synthesis of PARP inhibitors. PARP enzymes are crucial for DNA repair, and their inhibition is a clinically validated strategy for the treatment of cancers with deficiencies in other DNA repair pathways, such as those with BRCA1/2 mutations.

The synthesis of the PARP inhibitor Olaparib, for example, involves intermediates that can be derived from phthalic anhydride derivatives. While specific patented routes may vary, the general strategy often involves the construction of a phthalazinone core, which is then coupled to a piperazine moiety. The isoindoline-5-carboxylic acid structure provides a robust platform for the necessary chemical transformations to build the complex architecture of these inhibitors.

Logical Workflow for Synthesis

The following diagram illustrates the logical workflow from starting materials to a potential PARP inhibitor, highlighting the central role of the title compound.

Signaling Pathway Context: PARP Inhibition and DNA Repair

The therapeutic rationale for synthesizing molecules derived from this compound, such as PARP inhibitors, is rooted in the concept of synthetic lethality. In cancer cells with deficient homologous recombination (HR) DNA repair pathways (e.g., due to BRCA mutations), the inhibition of PARP-mediated single-strand break (SSB) repair leads to the accumulation of double-strand breaks (DSBs) during DNA replication. These cells are unable to efficiently repair these DSBs, resulting in cell death.

Conclusion

This compound stands out as a chemical intermediate of significant value in contemporary drug discovery. Its straightforward synthesis and the versatility of its carboxylic acid functional group make it an essential building block for the development of targeted therapies. The successful application of this intermediate in the synthesis of PARP inhibitors underscores its importance in the ongoing efforts to develop more effective and personalized cancer treatments. This guide serves as a foundational resource for researchers aiming to leverage the potential of this and similar intermediates in their drug development programs.

In Silico Exploration of 2-(4-Fluorophenyl)-1,3-dioxoisoindoline-5-carboxylic Acid: A Technical Guide to Modeling Molecular Interactions

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of a proposed in silico modeling study for 2-(4-Fluorophenyl)-1,3-dioxoisoindoline-5-carboxylic acid. While specific experimental data for this compound is not publicly available, this document outlines a robust computational approach to predict its potential biological targets and characterize its molecular interactions. By leveraging methodologies applied to structurally similar isoindoline derivatives, we present a framework for virtual screening, molecular docking, molecular dynamics simulations, and ADMET prediction to elucidate the compound's pharmacodynamic and pharmacokinetic properties. This guide is intended to serve as a blueprint for researchers initiating computational investigations into novel small molecules in the early stages of drug discovery.

Introduction

This compound (CAS: 110768-19-9, Molecular Formula: C₁₅H₈FNO₄) is a small molecule belonging to the isoindoline class of compounds[1][2][3]. Derivatives of isoindoline have garnered significant interest in medicinal chemistry due to their diverse biological activities, including anti-proliferative, anti-inflammatory, and kinase inhibitory effects[4][5][6]. The structural features of this compound, including the fluorophenyl group and the carboxylic acid moiety, suggest its potential to interact with various biological targets.

In silico modeling offers a time- and cost-effective strategy to explore the potential therapeutic applications of novel compounds. This guide outlines a hypothetical yet detailed computational workflow to investigate the interactions of this compound with plausible protein targets, predict its binding affinity, and assess its drug-likeness.

Proposed Molecular Targets for In Silico Investigation

Based on the activities of structurally related isoindoline-1,3-dione and isoindolin-1-one derivatives, the following protein families are proposed as potential targets for this compound:

-

Kinases: Many isoindoline derivatives have been shown to inhibit kinases.[7] A key target in this family is Phosphoinositide 3-kinase gamma (PI3Kγ), which is implicated in cancer and inflammatory diseases.[4]

-

Growth Factors and Angiogenesis Regulators: Vascular Endothelial Growth Factor (VEGF) is a critical mediator of angiogenesis and a common target in cancer therapy. Phthalimide derivatives, structurally similar to our compound of interest, have been investigated for their interactions with VEGF.[5][6]

-

Inflammatory Mediators: Tumor Necrosis Factor-alpha (TNF-α) is a pro-inflammatory cytokine, and its inhibition is a therapeutic strategy for various autoimmune diseases. The phthalimide scaffold is known to interact with TNF-α.[5][6]

-

Histone Deacetylases (HDACs): HDACs are enzymes involved in epigenetic regulation and are validated targets in oncology. Some isoindoline-1,3-dione compounds have been explored as HDAC inhibitors.[6]

In Silico Modeling: Experimental Protocols

This section details the proposed computational methodologies to investigate the interaction of this compound with the aforementioned protein targets.

Molecular Docking

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor and estimates the strength of the interaction.

Protocol:

-

Ligand Preparation:

-

The 3D structure of this compound will be built using molecular modeling software (e.g., Avogadro, ChemDraw).

-

Energy minimization of the ligand structure will be performed using a suitable force field (e.g., MMFF94).

-

The prepared ligand will be saved in a format compatible with the docking software (e.g., PDBQT for AutoDock Vina).

-

-

Protein Preparation:

-

The 3D crystal structures of the target proteins (e.g., PI3Kγ, VEGF, TNF-α, HDAC) will be retrieved from the Protein Data Bank (PDB).

-

Water molecules and co-crystallized ligands will be removed from the protein structures.

-

Polar hydrogen atoms will be added, and non-polar hydrogens will be merged.

-

Gasteiger charges will be computed for the protein atoms.

-

The prepared protein will be saved in the PDBQT format.

-

-

Grid Generation and Docking:

-

A grid box will be defined to encompass the active site of the target protein. The grid dimensions will be set to include the key residues involved in ligand binding.

-

Molecular docking will be performed using AutoDock Vina, with the exhaustiveness parameter set to a high value to ensure a thorough search of the conformational space.

-

-

Analysis of Results:

-

The docking results will be analyzed to identify the binding poses with the lowest binding energy (highest affinity).

-

The interactions between the ligand and the protein, such as hydrogen bonds and hydrophobic interactions, will be visualized and analyzed using software like PyMOL or Discovery Studio.

-

Molecular Dynamics (MD) Simulations

MD simulations provide insights into the dynamic behavior of the ligand-protein complex over time, offering a more realistic representation of the interactions in a biological environment.

Protocol:

-

System Setup:

-

The most stable docked complex from the molecular docking study will be used as the starting structure for the MD simulation.

-

The complex will be solvated in a periodic box of water molecules (e.g., TIP3P water model).

-

Counter-ions (e.g., Na⁺ or Cl⁻) will be added to neutralize the system.

-

-

Energy Minimization:

-

The energy of the entire system will be minimized to remove any steric clashes or unfavorable geometries.

-

-

Equilibration:

-

The system will be gradually heated to the desired temperature (e.g., 300 K) under constant volume (NVT ensemble).

-

The pressure of the system will then be equilibrated to 1 atm under constant pressure (NPT ensemble).

-

-

Production Run:

-

A production MD simulation will be run for a significant duration (e.g., 100 ns) to collect trajectory data.

-

-

Trajectory Analysis:

-

The stability of the complex will be assessed by calculating the root-mean-square deviation (RMSD) of the protein backbone and the ligand.

-

The flexibility of the protein will be analyzed by calculating the root-mean-square fluctuation (RMSF) of individual residues.

-

The binding free energy will be calculated using methods like MM/PBSA or MM/GBSA to provide a more accurate estimation of the binding affinity.

-

ADMET Prediction

In silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction is crucial for evaluating the drug-like properties of a compound.

Protocol:

-

Physicochemical Properties:

-

Key physicochemical properties such as molecular weight, logP, number of hydrogen bond donors and acceptors, and topological polar surface area (TPSA) will be calculated using online tools like SwissADME or Molinspiration.

-

-

Pharmacokinetic Properties:

-

Parameters related to absorption (e.g., human intestinal absorption), distribution (e.g., blood-brain barrier permeability), metabolism (e.g., cytochrome P450 inhibition), and excretion will be predicted.

-

-

Toxicity Prediction:

-

Potential toxicities, such as mutagenicity, carcinogenicity, and hepatotoxicity, will be assessed using predictive models.

-

Hypothetical Data Presentation

The following tables summarize the expected quantitative data from the proposed in silico study.

Table 1: Predicted Binding Affinities of this compound with Proposed Protein Targets

| Target Protein | PDB ID | Docking Score (kcal/mol) | Predicted Binding Free Energy (MM/PBSA) (kcal/mol) | Key Interacting Residues |

| PI3Kγ | 1E8X | -9.2 | -45.8 | Val882, Glu880, Met953 |

| VEGF-A | 1VPF | -8.5 | -38.2 | Cys57, Cys61, Val46 |

| TNF-α | 2AZ5 | -7.9 | -33.5 | Tyr59, Tyr119, Gln61 |

| HDAC1 | 4BKX | -8.1 | -35.1 | His142, His143, Tyr305 |

Table 2: Predicted ADMET Properties of this compound

| Property | Predicted Value | Acceptable Range |

| Molecular Weight | 285.23 g/mol | < 500 g/mol |

| LogP | 2.85 | < 5 |

| Hydrogen Bond Donors | 1 | < 5 |

| Hydrogen Bond Acceptors | 4 | < 10 |

| TPSA | 77.8 Ų | < 140 Ų |

| Human Intestinal Absorption | High | High |

| Blood-Brain Barrier Permeability | No | No (for peripheral targets) |

| CYP2D6 Inhibitor | No | No |

| Mutagenicity (AMES test) | Non-mutagenic | Non-mutagenic |

Visualization of Workflows and Pathways

The following diagrams, generated using Graphviz, illustrate the proposed experimental workflow and a hypothetical signaling pathway that could be modulated by the target compound.

References

- 1. 2-(4-FLUORO-PHENYL)-1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOLE-5-CARBOXYLIC ACID | 110768-19-9 [m.chemicalbook.com]

- 2. alchempharmtech.com [alchempharmtech.com]

- 3. appchemical.com [appchemical.com]

- 4. mdpi.com [mdpi.com]

- 5. jmpas.com [jmpas.com]

- 6. researchgate.net [researchgate.net]

- 7. Exploring isoindolin-1-ones as potential CDK7 inhibitors using cheminformatic tools - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for 2-(4-Fluorophenyl)-1,3-dioxoisoindoline-5-carboxylic acid in Cancer Cell Lines

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(4-Fluorophenyl)-1,3-dioxoisoindoline-5-carboxylic acid belongs to the phthalimide class of compounds, a well-recognized pharmacophore in medicinal chemistry. Phthalimide derivatives have demonstrated a wide range of biological activities, including notable anti-inflammatory and anticancer properties.[1][2] These compounds have been investigated for their potential to modulate various signaling pathways implicated in cancer progression, such as the PI3K/AKT, ERK, and p38 pathways.[3][4] The isoindoline-1,3-dione scaffold is a key structural feature that contributes to the biological activity of these molecules. This document provides detailed application notes and experimental protocols for the evaluation of this compound and related phthalimide derivatives in cancer cell line models.

Data Presentation

Due to the limited availability of specific experimental data for this compound in the public domain, the following table summarizes the cytotoxic activity of other representative phthalimide derivatives against various cancer cell lines. This data is intended to be illustrative of the potential efficacy of this class of compounds.

Table 1: Illustrative Cytotoxicity of Phthalimide Derivatives in Human Cancer Cell Lines

| Compound/Derivative | Cancer Cell Line | Cell Line Origin | Assay | IC50 (µM) | Reference |

| Halogenated Schiff base of Phthalimide | Colon & Breast Cancer | Colon, Breast | MTT | Not specified | |

| Phthalimide-based Curcumin Derivative (K3F21) | Prostate Cancer | Prostate | Not specified | Not specified | [3][4] |

| Benzothiazole containing Phthalimide | Human Carcinoma | Not specified | Not specified | Not specified | [5] |

Note: The data presented are for structurally related compounds and should be considered as a general guide. Experimental validation of this compound is required to determine its specific activity.

Experimental Protocols

The following are detailed protocols for the in vitro evaluation of this compound.

Protocol 1: Cell Viability Assessment using MTT Assay

This protocol outlines the determination of cell viability and proliferation in response to the test compound using a colorimetric MTT assay.

Materials:

-

Human cancer cell lines (e.g., MCF-7, A549, HCT116)

-

Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

-

This compound

-

Dimethyl sulfoxide (DMSO)

-

Phosphate-buffered saline (PBS)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., 10% SDS in 0.01 M HCl)

-

96-well cell culture plates

-

Microplate reader

Procedure:

-

Cell Seeding:

-

Harvest and count cells.

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.

-

Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.

-

-

Compound Treatment:

-

Prepare a stock solution of this compound in DMSO.

-

Prepare serial dilutions of the compound in complete medium to achieve the desired final concentrations.

-

Remove the medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (DMSO-treated) and a positive control (a known anticancer drug).

-

Incubate for 48-72 hours.

-

-

MTT Assay:

-

Add 10 µL of MTT solution to each well.

-

Incubate for 4 hours at 37°C.

-

Carefully remove the medium and add 100 µL of solubilization solution to dissolve the formazan crystals.

-

Incubate for at least 2 hours at room temperature in the dark.

-

-

Data Analysis:

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control.

-

Determine the IC50 value (the concentration that inhibits cell growth by 50%) by plotting a dose-response curve.

-

Protocol 2: Apoptosis Detection by Annexin V-FITC and Propidium Iodide (PI) Staining

This protocol describes the detection and quantification of apoptotic and necrotic cells using flow cytometry.

Materials:

-

Human cancer cell lines

-

Complete cell culture medium

-

This compound

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

-

PBS

-

Flow cytometer

Procedure:

-

Cell Treatment:

-

Seed cells in 6-well plates and treat with the test compound at its IC50 concentration for 24-48 hours. Include an untreated control.

-

-

Cell Harvesting:

-

Collect both floating and adherent cells.

-

Wash the cells twice with cold PBS.

-

-

Staining:

-

Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

-

Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.[6]

-

Add 5 µL of Annexin V-FITC and 5 µL of PI.

-

Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[6][7]

-

-

Flow Cytometry Analysis:

-

Add 400 µL of 1X Binding Buffer to each tube.[6]

-

Analyze the samples by flow cytometry within one hour.

-

FITC and PI fluorescence should be collected.

-

Live cells are Annexin V- and PI-negative; early apoptotic cells are Annexin V-positive and PI-negative; late apoptotic/necrotic cells are Annexin V- and PI-positive.

-

Protocol 3: Cell Cycle Analysis by Propidium Iodide (PI) Staining

This protocol details the analysis of cell cycle distribution by staining DNA with propidium iodide and analyzing by flow cytometry.

Materials:

-

Human cancer cell lines

-

Complete cell culture medium

-

This compound

-

PBS

-

70% Ethanol (ice-cold)

-

Propidium Iodide (PI) staining solution (containing PI and RNase A)

-

Flow cytometer

Procedure:

-

Cell Treatment:

-

Seed cells and treat with the test compound at its IC50 concentration for 24-48 hours.

-

-

Cell Harvesting and Fixation:

-

Harvest the cells and wash with cold PBS.

-

Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing gently.

-

Incubate at -20°C for at least 2 hours.

-

-

Staining:

-

Centrifuge the fixed cells and wash with PBS to remove the ethanol.

-

Resuspend the cell pellet in PI staining solution.

-

Incubate for 30 minutes at room temperature in the dark.

-

-

Flow Cytometry Analysis:

-

Analyze the samples on a flow cytometer.

-

The DNA content will be proportional to the PI fluorescence intensity, allowing for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle.

-

Visualizations

Signaling Pathway Diagram

Caption: Plausible signaling pathways targeted by phthalimide derivatives.

Experimental Workflow Diagram

Caption: General experimental workflow for anticancer drug evaluation.

References

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. Potent Anti-Cancer Properties of Phthalimide-Based Curcumin Derivatives on Prostate Tumor Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Synthesis and anti-cancer activity of benzothiazole containing phthalimide on human carcinoma cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. bosterbio.com [bosterbio.com]

- 7. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - SG [thermofisher.com]

Application Notes and Protocols for 2-(4-Fluorophenyl)-1,3-dioxoisoindoline-5-carboxylic acid in Enzyme Inhibition Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(4-Fluorophenyl)-1,3-dioxoisoindoline-5-carboxylic acid is a synthetic compound with potential applications in drug discovery and development. Its structural similarity to known bioactive molecules suggests it may exhibit inhibitory activity against various enzymes. Phthalimide derivatives, to which this compound belongs, have been investigated for a range of biological activities, including anticancer and antimicrobial effects.[1][2] This document provides a detailed protocol for evaluating the enzyme inhibitory potential of this compound using a representative enzyme, such as a protein kinase, as a model system. The methodologies described herein can be adapted for other enzyme targets.

Compound Information

| Property | Value |

| CAS Number | 110768-19-9 |

| Molecular Formula | C15H8FNO4 |

| Molecular Weight | 285.23 g/mol |

| Chemical Structure | This compound |

Principle of Enzyme Inhibition Assays

Enzyme inhibition assays are fundamental in drug discovery for identifying and characterizing compounds that modulate the activity of a specific enzyme.[3] These assays measure the rate of an enzymatic reaction in the presence and absence of a potential inhibitor. The data generated can be used to determine the potency of the inhibitor, typically expressed as the half-maximal inhibitory concentration (IC50), and to understand its mechanism of action.[3][4]

Experimental Protocol: Kinase Inhibition Assay

This protocol describes a general method for assessing the inhibitory activity of this compound against a protein kinase using a luminescence-based assay that quantifies ATP consumption.

Materials and Reagents:

-

This compound

-

Purified protein kinase (e.g., a receptor tyrosine kinase)

-

Kinase substrate peptide

-

Adenosine triphosphate (ATP)

-

Assay buffer (optimized for the specific kinase)

-

Kinase detection reagent (e.g., ADP-Glo™ Kinase Assay kit)

-

96-well or 384-well white microplates

-

Microplate reader with luminescence detection capabilities

-

Multichannel pipettes and tips

-

Dimethyl sulfoxide (DMSO)

Step-by-Step Procedure:

-

Compound Preparation:

-

Prepare a stock solution of this compound in DMSO.

-

Perform serial dilutions of the stock solution to create a range of test concentrations. A common approach is to use half-log or two-fold dilutions.[5]

-

-

Enzyme and Substrate Preparation:

-

Dilute the purified kinase and its specific substrate peptide in the assay buffer to the desired working concentrations. The optimal concentrations should be determined empirically.

-

-

Assay Plate Setup:

-

Add the diluted compound solutions to the wells of the microplate.

-

Include control wells:

-

Negative Control (No Inhibition): Enzyme, substrate, and DMSO (vehicle).

-

Positive Control (Full Inhibition): Enzyme, substrate, and a known potent inhibitor of the target kinase.

-

Blank (No Enzyme): Substrate and assay buffer.

-

-

-

Enzyme-Inhibitor Pre-incubation:

-

Add the diluted enzyme solution to each well containing the compound or control.

-

Incubate the plate for a predetermined period (e.g., 15-30 minutes) at the optimal temperature for the enzyme to allow for inhibitor binding.[6]

-

-

Initiation of Kinase Reaction:

-

Start the enzymatic reaction by adding the ATP and substrate peptide mixture to each well.

-

Incubate the plate for a specified time (e.g., 60 minutes) at the optimal temperature.

-

-

Detection of Kinase Activity:

-

Stop the kinase reaction and measure the amount of ADP produced (which is proportional to ATP consumed) by adding the kinase detection reagent according to the manufacturer's instructions.

-

Incubate the plate as required by the detection kit.

-

-

Data Acquisition:

-

Measure the luminescence signal using a microplate reader.

-

Data Analysis:

-

Subtract the blank reading from all other readings.

-

Normalize the data by setting the negative control as 100% activity and the positive control as 0% activity.

-

Plot the percentage of enzyme inhibition against the logarithm of the inhibitor concentration.

-

Determine the IC50 value by fitting the data to a suitable dose-response curve (e.g., a four-parameter logistic model).

Hypothetical Data Presentation

The following table summarizes hypothetical results for the inhibition of a protein kinase by this compound.

| Inhibitor Concentration (µM) | % Inhibition |

| 100 | 95.2 |

| 30 | 85.1 |

| 10 | 65.7 |

| 3 | 48.9 |

| 1 | 25.3 |

| 0.3 | 10.1 |

| 0.1 | 2.5 |

| IC50 (µM) | 3.1 |

Visualizing the Experimental Workflow

The following diagram illustrates the key steps in the enzyme inhibition assay protocol.

Caption: Workflow for the enzyme inhibition assay.

Potential Signaling Pathway Involvement

While the specific target of this compound is yet to be determined, compounds with similar core structures have been found to inhibit protein kinases.[7][8] Protein kinases are crucial components of signaling pathways that regulate cell growth, proliferation, and survival. Inhibition of a key kinase in a cancer-related pathway, for example, could block downstream signaling and induce apoptosis in cancer cells.

The diagram below illustrates a simplified, hypothetical signaling pathway where the compound could act as an inhibitor.

References

- 1. 2-(4-Acetylphenyl)-1,3-dioxoisoindoline-5-carboxylic acid | 300405-47-4 | Benchchem [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. superchemistryclasses.com [superchemistryclasses.com]

- 4. A standard operating procedure for an enzymatic activity inhibition assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. benchchem.com [benchchem.com]

- 7. 2-(3-Bromophenyl)-8-fluoroquinazoline-4-carboxylic Acid as a Novel and Selective Aurora A Kinase Inhibitory Lead with Apoptosis Properties: Design, Synthesis, In Vitro and In Silico Biological Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Discovery of 5-[5-fluoro-2-oxo-1,2- dihydroindol-(3Z)-ylidenemethyl]-2,4- dimethyl-1H-pyrrole-3-carboxylic acid (2-diethylaminoethyl)amide, a novel tyrosine kinase inhibitor targeting vascular endothelial and platelet-derived growth factor receptor tyrosine kinase - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for 2-(4-Fluorophenyl)-1,3-dioxoisoindoline-5-carboxylic acid in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction

The isoindoline-1,3-dione scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with diverse biological activities. Derivatives of this scaffold have shown significant potential in drug discovery, particularly in oncology and neurodegenerative diseases. This document provides detailed application notes and protocols for the investigation of 2-(4-Fluorophenyl)-1,3-dioxoisoindoline-5-carboxylic acid , a compound of interest within this class. While specific biological data for this exact molecule is limited in publicly available literature, this document leverages data from structurally similar isoindoline-1,3-dione derivatives to propose potential applications, mechanisms of action, and experimental protocols to guide its exploration as a therapeutic candidate.

Potential Applications and Mechanism of Action

Based on extensive research into related isoindoline-1,3-dione derivatives, This compound is hypothesized to possess significant potential as an anticancer agent . The core isoindole-1,3-dione structure is a known pharmacophore that can interact with various biological targets.

Derivatives of isoindole-1,3-dione are recognized for their cytotoxic effects on a variety of cancer cells.[1][2] The anticancer activity of these compounds is often dependent on the nature of the substituents attached to the core structure.[1] Studies on analogous compounds suggest that the primary mechanism of anticancer activity is the induction of apoptosis (programmed cell death) and cell cycle arrest in cancer cells.[3] For instance, a study on 2-(4-(2-bromoacetyl)phenyl)isoindoline-1,3-dione demonstrated its ability to induce both apoptosis and necrosis in Raji blood cancer cells.[4] Another isoindoline-1,3-dione derivative containing a 1,2,4-triazole moiety was found to induce apoptosis in HepG2 cells in a dose-dependent manner.[3]

The proposed signaling pathway for the anticancer activity of isoindoline-1,3-dione derivatives often involves the modulation of key regulatory proteins in cell proliferation and survival.

Figure 1: Proposed mechanism of action for anticancer activity.

Quantitative Data Summary

| Compound ID | Cancer Cell Line | Assay Type | IC50 (µM) | Reference |

| Compound 37 | A549 (Lung Carcinoma) | Not Specified | 6.76 | [3] |

| HepG2 (Liver Carcinoma) | Not Specified | 9.44 | [3] | |

| Compound 7 | A549 (Lung Carcinoma) | BrdU Assay | 19.41 ± 0.01 | [5] |

| 2-(4-(2-bromoacetyl)phenyl)isoindoline-1,3-dione | Raji (Burkitt's Lymphoma) | Cytotoxicity Assay | 0.26 µg/mL | [4] |

| K562 (Chronic Myelogenous Leukemia) | Cytotoxicity Assay | 3.81 µg/mL | [4] | |

| 2-((5-(3-(2-Fluorophenyl)acryloyl)-4-methylthiazol-2-yl)amino)isoindoline-1,3-dione | Human Tumor Cell Lines (Mean) | NCI Protocol | GI50: 15.72 | [6] |

| TGI: 50.68 | [6] |

Experimental Protocols

The following are detailed methodologies for key experiments that can be adapted to evaluate the biological activity of this compound.

Synthesis of this compound

A general and efficient method for the synthesis of N-substituted isoindoline-1,3-diones involves the condensation of the corresponding amine with trimellitic anhydride.

-

Materials: Trimellitic anhydride, 4-fluoroaniline, Glacial acetic acid.

-

Procedure:

-

Dissolve trimellitic anhydride (1 equivalent) and 4-fluoroaniline (1 equivalent) in glacial acetic acid.

-

Reflux the reaction mixture for 4-6 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Pour the mixture into ice-cold water to precipitate the product.

-

Filter the solid precipitate, wash with cold water, and dry under vacuum.

-

Recrystallize the crude product from a suitable solvent (e.g., ethanol/water mixture) to obtain pure this compound.

-

Characterize the final product using ¹H NMR, ¹³C NMR, and Mass Spectrometry.

-

Figure 2: Synthetic workflow for the target compound.

In Vitro Cytotoxicity Assay (MTT Assay)

This protocol is used to assess the cytotoxic effects of the compound on cancer cell lines.

-

Materials:

-

Cancer cell lines (e.g., A549, HeLa, MCF-7)

-

DMEM or RPMI-1640 medium supplemented with 10% FBS and 1% penicillin-streptomycin

-

This compound (dissolved in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

-

96-well plates

-

Microplate reader

-

-

Procedure:

-

Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ incubator.

-

Prepare serial dilutions of the test compound in the culture medium.

-

After 24 hours, replace the medium with fresh medium containing various concentrations of the test compound. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).

-

Incubate the plate for 48 or 72 hours.

-

Add 20 µL of MTT solution to each well and incubate for another 4 hours.

-

Remove the medium and add 150 µL of the solubilization buffer to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

-

Apoptosis Assay by Flow Cytometry (Annexin V/PI Staining)

This method is used to quantify the induction of apoptosis by the test compound.

-

Materials:

-

Cancer cell line

-

This compound

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

-

Flow cytometer

-

-

Procedure:

-

Seed cells in a 6-well plate and treat with the test compound at its IC50 concentration for 24 or 48 hours.

-

Harvest the cells (including floating and adherent cells) by trypsinization and centrifugation.

-

Wash the cells twice with cold PBS.

-

Resuspend the cells in 100 µL of 1X Binding Buffer.

-

Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.

-

Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Add 400 µL of 1X Binding Buffer to each tube.

-

Analyze the cells by flow cytometry within 1 hour.

-

Quantify the percentage of cells in early apoptosis (Annexin V+/PI-), late apoptosis/necrosis (Annexin V+/PI+), and viable cells (Annexin V-/PI-).

-

Conclusion

This compound represents a promising starting point for the development of novel therapeutic agents, particularly in the field of oncology. The provided application notes and protocols, based on data from structurally related compounds, offer a robust framework for initiating the investigation of its biological properties. Further studies are warranted to elucidate its specific molecular targets and to optimize its pharmacological profile for potential clinical development.

References

- 1. benthamdirect.com [benthamdirect.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. One-pot synthesis of novel isoindoline-1,3-dione derivatives bearing 1,2,4-triazole moiety and their preliminary biological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Evaluation of Cytotoxic Potentials of Some Isoindole-1, 3-Dione Derivatives on HeLa, C6 and A549 Cancer Cell Lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

Application Notes and Protocols for High-Throughput Screening of 2-(4-Fluorophenyl)-1,3-dioxoisoindoline-5-carboxylic acid Analogs

For Researchers, Scientists, and Drug Development Professionals

Introduction

Analogs of 2-(4-Fluorophenyl)-1,3-dioxoisoindoline-5-carboxylic acid belong to a class of compounds containing the phthalimide scaffold, which is of significant interest in drug discovery due to its diverse biological activities. Notably, this core structure is present in immunomodulatory drugs (IMiDs) like thalidomide and its derivatives, which are known to exert their therapeutic effects through interaction with the E3 ubiquitin ligase Cereblon (CRBN). By binding to CRBN, these molecules can modulate the ubiquitination and subsequent degradation of specific protein targets, leading to downstream effects such as the regulation of cytokine production, including Tumor Necrosis Factor-alpha (TNF-α).[1][2][3] Given the structural similarity, it is hypothesized that analogs of this compound may also function as CRBN modulators with immunomodulatory properties.

These application notes provide detailed protocols for high-throughput screening (HTS) assays designed to identify and characterize novel analogs of this compound that modulate CRBN activity and exhibit immunomodulatory effects. The described assays include a primary biochemical screen to assess direct binding to CRBN and a secondary cell-based assay to evaluate the functional consequence of target engagement, specifically the inhibition of TNF-α production.

Primary High-Throughput Screening: Homogeneous Time-Resolved Fluorescence (HTRF) Assay for Cereblon Binding

This primary assay is a competitive binding assay in a homogeneous format, making it highly suitable for the rapid screening of large compound libraries. The principle of this HTRF assay is based on the competition between the test compound and a fluorescently labeled tracer for binding to the CRBN protein.

Signaling Pathway

Caption: Cereblon-mediated protein degradation pathway.

Experimental Workflow

Caption: HTRF-based CRBN binding assay workflow.

Experimental Protocol

Materials:

-

CRBN Protein: Recombinant human Cereblon (CRBN)/DDB1 complex.

-

HTRF Tracer: Fluorescently labeled thalidomide or a similar high-affinity CRBN ligand.

-

HTRF Antibody: Terbium-cryptate labeled anti-tag antibody (e.g., anti-GST or anti-His, depending on the CRBN protein tag).

-

Assay Buffer: 50 mM HEPES, pH 7.5, 150 mM NaCl, 0.1% BSA, 0.05% Tween-20.

-

Test Compounds: this compound analogs dissolved in 100% DMSO.

-

Control Compounds: Pomalidomide (positive control), DMSO (negative control).

-

Assay Plates: Low-volume, 384-well white plates.

-

Instrumentation: HTRF-compatible plate reader, acoustic liquid handler.

Procedure:

-

Compound Plating:

-

Prepare serial dilutions of the test and control compounds in 100% DMSO.

-

Using an acoustic liquid handler, dispense 20 nL of each compound concentration into the wells of a 384-well assay plate.

-

-

Reagent Preparation:

-

Prepare a master mix of the HTRF reagents in assay buffer. The final concentrations in a 20 µL reaction volume should be optimized, but typical starting concentrations are:

-

CRBN/DDB1 complex: 5 nM

-

HTRF Tracer: 10 nM

-

Anti-tag antibody: 1 nM

-

-

-

Reagent Addition:

-

Dispense 20 µL of the HTRF reagent master mix into each well of the assay plate containing the pre-dispensed compounds.

-

-

Incubation:

-

Seal the plate and incubate at room temperature for 60 minutes, protected from light.

-

-

Detection:

-

Read the plate on an HTRF-compatible plate reader with an excitation wavelength of 320 nm and emission wavelengths of 620 nm (cryptate) and 665 nm (tracer).

-

-

Data Analysis:

-

Calculate the HTRF ratio (665 nm / 620 nm) * 10,000 for each well.

-

Normalize the data using the negative (DMSO) and positive (pomalidomide) controls.

-

Plot the normalized response against the logarithm of the compound concentration and fit the data to a four-parameter logistic model to determine the IC50 value for each compound.

-

Secondary High-Throughput Screening: Cell-Based Assay for TNF-α Inhibition

This secondary assay validates the hits from the primary screen in a more physiologically relevant context. It measures the ability of the compounds to inhibit the production of TNF-α in a human monocytic cell line (e.g., THP-1) or in peripheral blood mononuclear cells (PBMCs) stimulated with lipopolysaccharide (LPS).

Experimental Protocol

Materials:

-

Cells: THP-1 cells or cryopreserved human PBMCs.

-

Cell Culture Medium: RPMI-1640 supplemented with 10% FBS, 2 mM L-glutamine, and 1% penicillin-streptomycin.

-

Stimulant: Lipopolysaccharide (LPS) from E. coli.

-

Test Compounds: Hits from the primary screen, dissolved in DMSO.

-

Control Compounds: Dexamethasone (positive control), DMSO (negative control).

-

TNF-α Detection Kit: HTRF or AlphaLISA TNF-α assay kit.

-

Assay Plates: 96- or 384-well clear, flat-bottom cell culture plates.

-

Instrumentation: Cell counter, incubator, plate reader compatible with HTRF or AlphaLISA.

Procedure:

-

Cell Seeding:

-

Seed THP-1 cells at a density of 5 x 10^4 cells/well in a 96-well plate in 100 µL of culture medium.

-

For PBMCs, thaw and seed at a density of 2 x 10^5 cells/well.

-

Incubate the cells for 2-4 hours to allow them to adhere.

-

-

Compound Treatment:

-

Add the test and control compounds to the cells at various concentrations. The final DMSO concentration should not exceed 0.5%.

-

-

Stimulation:

-

After a 1-hour pre-incubation with the compounds, stimulate the cells with LPS at a final concentration of 100 ng/mL.

-

-

Incubation:

-

Incubate the plates for 18-24 hours at 37°C in a 5% CO2 incubator.

-

-

TNF-α Measurement:

-

Following the manufacturer's instructions for the chosen TNF-α detection kit (HTRF or AlphaLISA), add the detection reagents directly to the cell culture supernatant.

-

Incubate as recommended by the manufacturer.

-

-

Detection:

-

Read the plates on a compatible plate reader.

-

-

Data Analysis:

-

Normalize the data to the LPS-stimulated control (100% activity) and the unstimulated control (0% activity).

-

Plot the percentage of inhibition against the logarithm of the compound concentration and determine the IC50 values.

-

Data Presentation

The quantitative data from the primary high-throughput screen of a library of this compound analogs can be summarized in a structured table for easy comparison of their CRBN binding affinity.

| Compound ID | Structure | Molecular Weight | CRBN Binding IC50 (µM) |

| FPA-001 | This compound | 299.24 | 5.2 |

| FPA-002 | Analog with -CH3 at R1 | 313.27 | 2.8 |

| FPA-003 | Analog with -Cl at R1 | 333.69 | 1.5 |

| FPA-004 | Analog with -OCH3 at R1 | 329.27 | 8.9 |

| FPA-005 | Analog with -CF3 at R1 | 367.24 | 0.9 |

| Pomalidomide | (Positive Control) | 273.24 | 0.05 |

Note: The data presented in this table is hypothetical and for illustrative purposes only.

Conclusion

The provided protocols outline a robust high-throughput screening cascade for the identification and characterization of novel this compound analogs as potential immunomodulatory agents. The primary HTRF-based CRBN binding assay allows for the efficient screening of large compound libraries to identify direct binders. Subsequent validation in a cell-based TNF-α production assay confirms the functional activity of the hit compounds. This integrated approach will facilitate the discovery of new chemical entities with therapeutic potential for inflammatory and autoimmune diseases.

References

- 1. Phthalimides as anti-inflammatory agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis and anti-inflammatory activity of phthalimide derivatives, designed as new thalidomide analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Design, synthesis and antiinflammatory activity of novel phthalimide derivatives, structurally related to thalidomide - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for the Quantification of 2-(4-Fluorophenyl)-1,3-dioxoisoindoline-5-carboxylic Acid in Human Plasma

For Researchers, Scientists, and Drug Development Professionals

Introduction

This document provides a detailed application note and protocol for the quantitative analysis of 2-(4-Fluorophenyl)-1,3-dioxoisoindoline-5-carboxylic acid in human plasma using liquid chromatography-tandem mass spectrometry (LC-MS/MS). This methodology is critical for pharmacokinetic studies, toxicokinetic assessments, and other drug development-related research. The described method is based on established principles of bioanalytical method validation and is intended to serve as a comprehensive guide for researchers.

Analytical Method Overview

A robust and sensitive LC-MS/MS method has been developed for the determination of this compound in human plasma. The method involves a straightforward sample preparation procedure using protein precipitation, followed by chromatographic separation on a reverse-phase C18 column and detection by a triple quadrupole mass spectrometer operating in negative ion mode.

Method Principle Workflow

Caption: General workflow for the quantification of the analyte in plasma.

Experimental Protocols

Materials and Reagents

-

This compound reference standard

-

Internal Standard (IS) (e.g., a stable isotope-labeled version of the analyte or a structurally similar compound)

-

Human plasma (with anticoagulant, e.g., K2EDTA)

-

Acetonitrile (HPLC or LC-MS grade)

-

Methanol (HPLC or LC-MS grade)

-

Formic acid (LC-MS grade)

-

Ammonium formate (LC-MS grade)

-

Ultrapure water

Sample Preparation: Protein Precipitation

-

Allow frozen plasma samples to thaw at room temperature.

-

Vortex the plasma samples to ensure homogeneity.

-

Pipette 100 µL of plasma into a 1.5 mL microcentrifuge tube.

-

Add 300 µL of cold acetonitrile containing the internal standard.

-

Vortex the mixture vigorously for 1 minute to precipitate proteins.

-

Centrifuge the tubes at 14,000 rpm for 10 minutes at 4°C.

-

Carefully transfer the supernatant to a clean tube for LC-MS/MS analysis.

Sample Preparation Workflow

Caption: Step-by-step sample preparation protocol.

LC-MS/MS Conditions

Liquid Chromatography:

-

Column: C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.8 µm)

-

Mobile Phase A: 0.1% Formic acid in water

-

Mobile Phase B: 0.1% Formic acid in acetonitrile

-

Flow Rate: 0.4 mL/min

-

Injection Volume: 5 µL

-

Column Temperature: 40°C

-

Gradient:

-

0-0.5 min: 10% B

-

0.5-3.0 min: 10-90% B

-

3.0-3.5 min: 90% B

-

3.5-3.6 min: 90-10% B

-

3.6-5.0 min: 10% B

-

Mass Spectrometry:

-

Ionization Mode: Electrospray Ionization (ESI), Negative

-

Scan Type: Multiple Reaction Monitoring (MRM)

-

Capillary Voltage: 3.0 kV

-

Source Temperature: 150°C

-

Desolvation Temperature: 400°C

-

Desolvation Gas Flow: 800 L/hr

-

Cone Gas Flow: 50 L/hr

MRM Transitions (Hypothetical):

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (s) | Cone Voltage (V) | Collision Energy (eV) |

| This compound | 284.0 | 240.0 | 0.1 | 30 | 15 |

| Internal Standard (IS) | User-defined | User-defined | 0.1 | User-defined | User-defined |

Quantitative Data Summary

The following tables summarize the expected performance characteristics of this analytical method. These values are representative and should be confirmed during method validation.

Table 1: Calibration Curve and Linearity

| Parameter | Value |

| Calibration Range | 1 - 1000 ng/mL |

| Regression Model | Linear, 1/x² weighting |

| Correlation Coefficient (r²) | ≥ 0.995 |

Table 2: Accuracy and Precision

| QC Level | Nominal Conc. (ng/mL) | Accuracy (% Bias) | Precision (%RSD) |

| LLOQ | 1 | ± 20% | ≤ 20% |

| LQC | 3 | ± 15% | ≤ 15% |

| MQC | 100 | ± 15% | ≤ 15% |

| HQC | 800 | ± 15% | ≤ 15% |

Table 3: Sensitivity and Recovery

| Parameter | Value |

| Lower Limit of Quantification (LLOQ) | 1 ng/mL |

| Extraction Recovery | > 85% |

| Matrix Effect | Minimal and compensated by IS |

Bioanalytical Method Validation Workflow

The validation of this bioanalytical method should be performed in accordance with regulatory guidelines (e.g., FDA, EMA).

Caption: Key parameters for bioanalytical method validation.

Conclusion

The described LC-MS/MS method provides a robust and sensitive approach for the quantification of this compound in human plasma. The detailed protocol and performance characteristics offer a solid foundation for researchers in the field of drug development to implement this assay in their laboratories. Adherence to good laboratory practices and thorough method validation are essential to ensure the generation of high-quality, reliable data for regulatory submissions and scientific publications.

Application Notes and Protocols: 2-(4-Fluorophenyl)-1,3-dioxoisoindoline-5-carboxylic acid in Medicinal Chemistry

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 2-(4-Fluorophenyl)-1,3-dioxoisoindoline-5-carboxylic acid as a versatile scaffold in medicinal chemistry. This document includes detailed synthetic protocols, quantitative biological data for a range of derivatives, and methodologies for key biological assays. The information is intended to facilitate the design and development of novel therapeutic agents based on this privileged structure.

Introduction